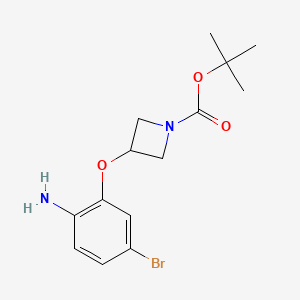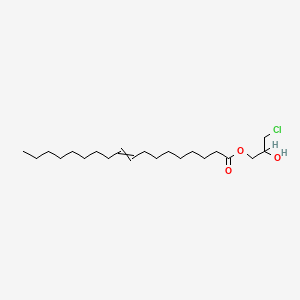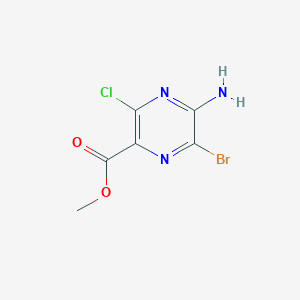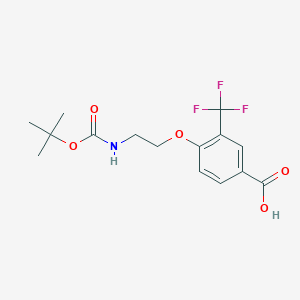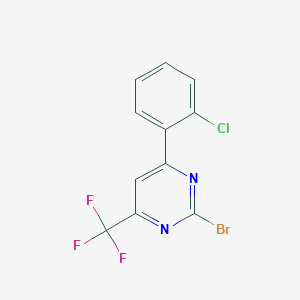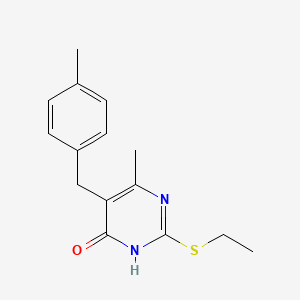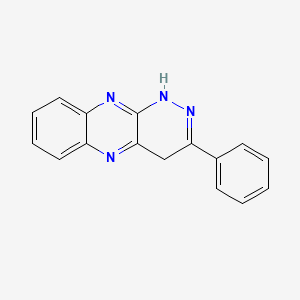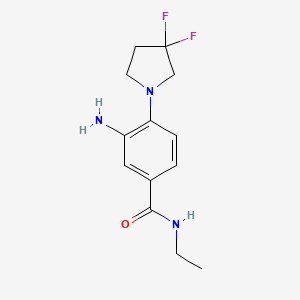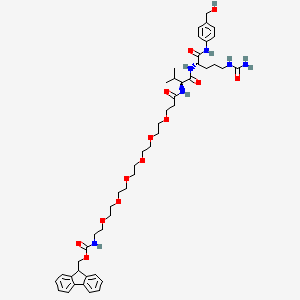
Fmoc-PEG6-Val-Cit-PAB-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-PEG6-Val-Cit-PAB-OH is a chemical compound widely used in the field of pharmaceuticals, particularly in the development of targeted drug delivery systems. It is an enzyme-cleavable linker featuring a Boc-protected amine, a hydrophilic polyethylene glycol spacer, and a Val-Cit-PAB dipeptide. The benzylic alcohol on the para-aminobenzyloxycarbonyl (PAB) can be used to attach with reactive groups such as para-nitrophenyl (PNP) for conjugation with drug payloads .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-PEG6-Val-Cit-PAB-OH involves multiple steps, starting with the protection of the amine group using the fluorenylmethyloxycarbonyl (Fmoc) group. The polyethylene glycol (PEG) spacer is then introduced, followed by the coupling of valine (Val) and citrulline (Cit) to form the dipeptide. The final step involves the attachment of the PAB group .
Industrial Production Methods
Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Fmoc-PEG6-Val-Cit-PAB-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using piperidine to reveal a primary amine, which can be used in coupling reactions to form amides.
Cleavage Reactions: The Val-Cit-PAB dipeptide is cleaved by cellular proteases, allowing for the efficient release of drug payloads within the cell.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc protecting group.
Cellular Proteases: Enzymes that cleave the Val-Cit-PAB dipeptide within the cell.
Major Products Formed
The major products formed from these reactions include the deprotected amine and the cleaved drug payload, which can then exert its therapeutic effects within the target cells .
Scientific Research Applications
Fmoc-PEG6-Val-Cit-PAB-OH is extensively used in scientific research, particularly in the following areas:
Chemistry: Used as a linker in the synthesis of complex molecules and peptides.
Biology: Facilitates the study of enzyme-substrate interactions and cellular processes.
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Employed in the production of bioconjugates and other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Fmoc-PEG6-Val-Cit-PAB-OH involves the cleavage of the Val-Cit-PAB dipeptide by cellular proteases. This cleavage releases the drug payload, which can then interact with its molecular targets within the cell. The Fmoc group protects the amine during synthesis and is removed under basic conditions to reveal the active amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Val-Cit-PAB-OH: A similar cleavable linker used in ADCs.
Fmoc-PEG4-Val-Cit-PAB-OH: Another variant with a shorter PEG spacer.
Uniqueness
Fmoc-PEG6-Val-Cit-PAB-OH is unique due to its longer PEG spacer, which provides increased hydrophilicity and flexibility. This enhances its solubility and stability in aqueous environments, making it particularly suitable for use in targeted drug delivery systems .
Properties
Molecular Formula |
C48H68N6O13 |
|---|---|
Molecular Weight |
937.1 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C48H68N6O13/c1-34(2)44(46(58)53-42(12-7-18-50-47(49)59)45(57)52-36-15-13-35(32-55)14-16-36)54-43(56)17-20-61-22-24-63-26-28-65-30-31-66-29-27-64-25-23-62-21-19-51-48(60)67-33-41-39-10-5-3-8-37(39)38-9-4-6-11-40(38)41/h3-6,8-11,13-16,34,41-42,44,55H,7,12,17-33H2,1-2H3,(H,51,60)(H,52,57)(H,53,58)(H,54,56)(H3,49,50,59)/t42-,44-/m0/s1 |
InChI Key |
APYSVMUHEWTRRZ-YMJVKMAGSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(2-Chlorophenyl)thien-2-yl]acrylic acid](/img/structure/B13723325.png)

![(2E)-4-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B13723333.png)

